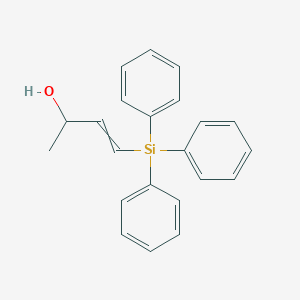

4-(Triphenylsilyl)but-3-en-2-ol

Description

4-(Triphenylsilyl)but-3-en-2-ol is a silicon-containing butenol derivative featuring a hydroxyl group at position 2, a conjugated double bond between carbons 3 and 4, and a bulky triphenylsilyl substituent at position 2. The triphenylsilyl group imparts unique steric and electronic properties, distinguishing it from other butenol derivatives. This compound is of interest in synthetic organic chemistry, particularly in catalysis and protective group strategies, due to the silyl group's ability to modulate reactivity and stability .

Properties

CAS No. |

129158-83-4 |

|---|---|

Molecular Formula |

C22H22OSi |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

4-triphenylsilylbut-3-en-2-ol |

InChI |

InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3 |

InChI Key |

BWQPMTKCAOIPMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Its unique structure allows it to be used in studies involving silicon-based biochemistry.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Silyl vs. Aryl Groups

4-(4-Chlorophenyl)but-3-en-2-ol (3a)

- Structure: Aryl-substituted butenol with a 4-chlorophenyl group.

- Synthesis : Prepared via aldol condensation of substituted benzaldehydes with acetone under basic conditions .

- Properties : The electron-withdrawing chlorine atom enhances the compound's electrophilicity compared to the triphenylsilyl derivative. GC-MS analysis (retention time: 8.2 min) shows distinct fragmentation patterns due to the lighter aryl group .

- Applications : Primarily studied in biocatalytic oxidation reactions, where it serves as a substrate for enzymes like HMFO V465S .

(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol (Compound D)

- Structure : Features a dimethoxyphenyl group, providing electron-donating methoxy substituents.

- Bioactivity : Exhibits significant anti-inflammatory activity in acute inflammation models, comparable to aspirin and indomethacin .

- Comparison : The dimethoxyphenyl group enhances solubility in polar solvents compared to the lipophilic triphenylsilyl derivative. This difference impacts bioavailability and pharmacological applications .

Silyl Group Variations

4-(Dimethylphenylsilyl)but-3-en-2-ol

- Structure : Substituted with a dimethylphenylsilyl group.

- Synthesis : Resolved enzymatically using CAL-B (lipase B from Candida antarctica), highlighting the influence of silyl group size on enantioselectivity .

- Steric Effects : The smaller dimethylphenylsilyl group reduces steric hindrance compared to triphenylsilyl, enabling faster reaction kinetics in esterification .

4-(Trimethylsilyl)but-3-yn-1-ol

- Structure : Contains a trimethylsilyl group and a triple bond.

- Reactivity : The triple bond increases rigidity and alters conjugation, leading to higher thermal stability. The trimethylsilyl group offers moderate lipophilicity (specific gravity: 0.854) .

- Applications: Used in Sonogashira coupling reactions, where the silyl group acts as a protective moiety .

Functional Group Modifications

4-(Triphenylsilyl)but-3-en-2-one

- Structure : Ketone analog of the target compound.

- Electronic Properties : The ketone group increases electrophilicity at carbon 2, facilitating nucleophilic additions. This contrasts with the hydroxyl group in 4-(Triphenylsilyl)but-3-en-2-ol, which participates in hydrogen bonding .

- Synthesis : Prepared via oxidation of the corresponding alcohol using HMFO enzymes or chemical oxidants .

Physicochemical and Functional Comparisons

Table: Key Properties of Selected Butenol Derivatives

Reactivity and Stability

- Steric Hindrance : The triphenylsilyl group in this compound significantly slows nucleophilic attacks at carbon 4 compared to smaller substituents like methyl or chloro .

- Oxidation Resistance : The silyl group stabilizes the alcohol against oxidation, unlike aryl-substituted analogs, which are readily oxidized to ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.